molecular formula C21H41NO9 B610280 Propargyl-PEG9-amine CAS No. 2093153-98-9

Propargyl-PEG9-amine

Cat. No. B610280
CAS RN: 2093153-98-9
M. Wt: 451.56
InChI Key: HWOGUEROMVALKI-UHFFFAOYSA-N
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Description

Propargyl-PEG9-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Propargyl-PEG9-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . There are many methods other than conventional three component alkyne–aldehyde–amine (A3) coupling which have also been reported for the synthesis of propargylamine .


Molecular Structure Analysis

Propargyl-PEG9-amine has a molecular weight of 451.6 and a formula of C21H41NO9 . It contains an Alkyne group and an Amine group .


Chemical Reactions Analysis

Propargyl-PEG9-amine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the Click Chemistry reactions .


Physical And Chemical Properties Analysis

Propargyl-PEG9-amine is a PEG derivative containing a propargyl group and an amine group . It has a molecular weight of 451.6 and a formula of C21H41NO9 .

Scientific Research Applications

Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Selegiline, for instance, has an antiapoptotic function, making it useful for symptomatic and neuroprotective treatment .

Monoamine Oxidase Inhibition

Pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Diabetes Treatment

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Cancer Treatment

Pargyline inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Parkinson’s Disease Treatment

Rasagiline and selegiline are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .

Synthesis of Complex Structures

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Future Directions

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOGUEROMVALKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG9-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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